

Spectroscopic Profile of Pyromeconic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pyromeconic acid*

Cat. No.: *B134809*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pyromeconic acid** (3-hydroxy-4H-pyran-4-one), a key heterocyclic compound of interest in various scientific domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification, characterization, and application in research and development.

Introduction

Pyromeconic acid ($C_5H_4O_3$, Molar Mass: 112.08 g/mol) is a naturally occurring organic compound that belongs to the pyranone family. Its structural features, including a hydroxyl group and a ketone within a heterocyclic ring, make it a versatile molecule with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the available spectroscopic data for **pyromeconic acid** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data of **Pyromeconic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	5.6	H-6
6.45	d	5.6	H-5
7.70	s	-	H-2
5.5-6.5	br s	-	-OH

Table 2: ^{13}C NMR Spectroscopic Data of **Pyromeconic Acid**

Chemical Shift (δ) ppm	Assignment
174.5	C-4
152.0	C-6
141.0	C-2
138.0	C-3
115.0	C-5

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of **Pyromeconic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl group)
1650	Strong	C=O stretch (ketone)
1620	Medium	C=C stretch (pyran ring)
1250	Strong	C-O stretch (hydroxyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of **Pyromeconic Acid**

m/z	Relative Intensity (%)	Assignment
112	100	[M] ⁺ (Molecular Ion)
84	50	[M-CO] ⁺
55	30	[M-CO-CHO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy

- **Sample Preparation:** A solution of **pyromeconic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

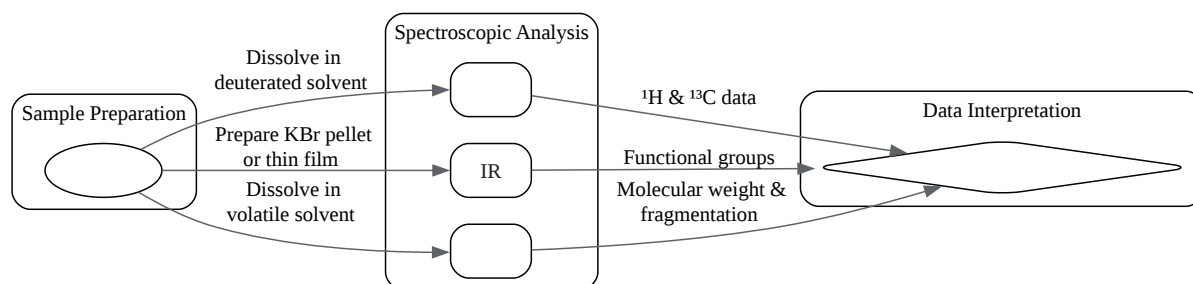
- **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding a small amount of **pyromeconic acid** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **pyromeconic acid** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of **pyromeconic acid**.



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Caption: Workflow for the spectroscopic analysis of **pyromeconic acid**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical protocols of **pyromeconic acid**. The presented NMR, IR, and MS data, along with the generalized experimental procedures, are intended to support researchers in the accurate identification, characterization, and utilization of this important chemical entity in their scientific endeavors. The logical workflow presented can serve as a foundational guide for the systematic spectroscopic analysis of **pyromeconic acid** and related compounds.

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